molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) CAS No. 1240249-29-9

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

Cat. No.: B1143959
CAS No.: 1240249-29-9
M. Wt: 1060
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Mechanism of Action

Target of Action

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .

Mode of Action

HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .

Biochemical Pathways

Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .

Pharmacokinetics

It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .

Result of Action

The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .

Action Environment

The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .

Chemical Reactions Analysis

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.

Comparison with Similar Compounds

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:

    Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.

    Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.

The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .

Biological Activity

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly referred to as Hex-Ir(piq)₃, is a complex that has garnered attention in the field of bioinorganic chemistry due to its unique photophysical properties and potential applications in biomedicine, particularly in cancer therapy and diagnostics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) features a central iridium atom coordinated to three bidentate ligands of 4-n-hexylphenyl isoquinoline. This structure contributes to its phosphorescent properties, making it suitable for applications in photodynamic therapy (PDT) and imaging.

The biological activity of Hex-Ir(piq)₃ is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process is crucial in photodynamic therapy, where ROS can induce apoptosis in cancer cells. The mechanism involves the following steps:

  • Light Absorption : Upon irradiation, the iridium complex absorbs light and transitions to an excited state.
  • ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, producing singlet oxygen (1O2^{1}O_2) and other ROS.
  • Cellular Impact : These ROS can damage cellular components, leading to cell death, particularly in malignant cells.

Therapeutic Applications

Hex-Ir(piq)₃ has shown promise in various therapeutic contexts:

  • Photodynamic Therapy : Studies indicate that this compound can effectively target cancer cells when activated by specific wavelengths of light. Its ability to produce ROS selectively in tumor tissues allows for localized treatment while minimizing damage to surrounding healthy tissues .
  • Imaging : The phosphorescent properties of Hex-Ir(piq)₃ make it an excellent candidate for bioimaging applications. It can be utilized for tracking cellular processes at the single-cell level, providing insights into disease mechanisms and treatment efficacy .

Research Findings

Recent studies have highlighted the biological activity of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III):

  • In Vitro Studies : Research has demonstrated that Hex-Ir(piq)₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, it was found that treatment with this compound led to a marked increase in ROS levels and subsequent apoptosis in cancer cells .
  • Mechanistic Insights : The compound's ability to inhibit drug efflux pumps has been noted, which is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. This inhibition enhances the cytotoxic effects of other chemotherapeutic agents when used in combination .
  • Photophysical Studies : The exceptional brightness and stability of Hex-Ir(piq)₃ under physiological conditions have been characterized, affirming its suitability for long-term imaging applications .

Case Studies

StudyFindings
Study ADemonstrated significant ROS generation upon light activation leading to apoptosis in A549 lung cancer cells.
Study BShowed enhanced efficacy when combined with doxorubicin in resistant NCI/ADR-RES cells, indicating potential for overcoming MDR.
Study CUtilized Hex-Ir(piq)₃ for imaging tumor microenvironments with high resolution, aiding in the understanding of tumor biology.

Properties

CAS No.

1240249-29-9

Molecular Formula

C63H69IrN3+3

Molecular Weight

1060

Origin of Product

United States

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